molecular formula C13H28FN3OSi3 B14446823 5-Fluoro-N,N-bis(trimethylsilyl)-2-[(trimethylsilyl)oxy]pyrimidin-4-amine CAS No. 79628-81-2

5-Fluoro-N,N-bis(trimethylsilyl)-2-[(trimethylsilyl)oxy]pyrimidin-4-amine

Cat. No.: B14446823
CAS No.: 79628-81-2
M. Wt: 345.63 g/mol
InChI Key: WVKHFOSXAYKIHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Fluoro-N,N-bis(trimethylsilyl)-2-[(trimethylsilyl)oxy]pyrimidin-4-amine is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of fluorine and trimethylsilyl groups, which impart unique chemical properties and reactivity. It is used in various scientific research applications due to its distinctive structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-N,N-bis(trimethylsilyl)-2-[(trimethylsilyl)oxy]pyrimidin-4-amine typically involves the reaction of a pyrimidine derivative with trimethylsilyl reagents. One common method includes the use of N,O-bis(trimethylsilyl)trifluoroacetamide as a silylation reagent under mild conditions . The reaction conditions often involve the use of anhydrous solvents and inert atmosphere to prevent moisture and air from interfering with the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the product while minimizing the risk of contamination. The use of advanced purification techniques such as chromatography and crystallization is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-N,N-bis(trimethylsilyl)-2-[(trimethylsilyl)oxy]pyrimidin-4-amine undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the trimethylsilyl groups can be replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include halogenating agents, reducing agents, and nucleophiles. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions may yield various substituted pyrimidine derivatives.

Scientific Research Applications

5-Fluoro-N,N-bis(trimethylsilyl)-2-[(trimethylsilyl)oxy]pyrimidin-4-amine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme mechanisms and interactions due to its unique structure.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Fluoro-N,N-bis(trimethylsilyl)-2-[(trimethylsilyl)oxy]pyrimidin-4-amine involves its interaction with molecular targets such as enzymes and receptors. The trimethylsilyl groups can enhance the compound’s stability and reactivity, allowing it to participate in various biochemical pathways. The fluorine atom can also influence the compound’s electronic properties, affecting its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Fluoro-N,N-bis(trimethylsilyl)-2-[(trimethylsilyl)oxy]pyrimidin-4-amine is unique due to the presence of both fluorine and multiple trimethylsilyl groups. This combination imparts distinctive chemical properties, making it valuable in various research and industrial applications.

Properties

CAS No.

79628-81-2

Molecular Formula

C13H28FN3OSi3

Molecular Weight

345.63 g/mol

IUPAC Name

5-fluoro-N,N-bis(trimethylsilyl)-2-trimethylsilyloxypyrimidin-4-amine

InChI

InChI=1S/C13H28FN3OSi3/c1-19(2,3)17(20(4,5)6)12-11(14)10-15-13(16-12)18-21(7,8)9/h10H,1-9H3

InChI Key

WVKHFOSXAYKIHU-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)N(C1=NC(=NC=C1F)O[Si](C)(C)C)[Si](C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.